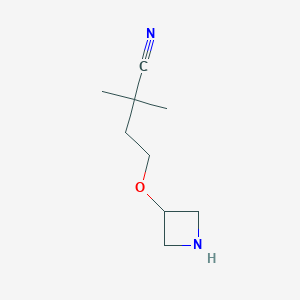
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heating to around 60°C in an acetonitrile solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
3-Allylazetidin-2-one: Exhibits similar biological activities but with different potency.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Another related compound with potential medicinal applications.
Uniqueness
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidine ring with a butanenitrile moiety sets it apart from other azetidine derivatives, offering unique opportunities for research and development .
Biological Activity
4-(Azetidin-3-yloxy)-2,2-dimethylbutanenitrile is a synthetic compound notable for its potential biological activity, particularly as an inhibitor of protein kinases. This compound's unique structure, which includes an azetidine ring and a nitrile functional group, positions it as a candidate for therapeutic applications in oncology and other fields of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C${11}$H${16}$N$_{2}$O. The azetidine moiety contributes to its biological activity, while the dimethylbutanenitrile enhances its chemical reactivity.
The primary mechanism of action involves the inhibition of specific protein kinases, which are critical in various signaling pathways associated with cell proliferation and survival. By inhibiting these kinases, this compound may disrupt the signaling pathways that promote tumor growth and progression.
Inhibition of Protein Kinases
Research indicates that this compound has demonstrated significant inhibitory effects on certain protein kinases involved in cancer progression. This activity suggests potential therapeutic applications in treating malignancies such as non-small cell lung carcinoma and other proliferative diseases .
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
- Animal Models : Preclinical studies using animal models have further supported the compound's efficacy in reducing tumor size and improving survival rates when administered in conjunction with other chemotherapeutic agents.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| 4-(Pyrrolidin-3-yloxy)-2,2-dimethylbutanenitrile | Contains a pyrrolidine ring | Different kinase inhibition profile |
| 4-(Morpholin-3-yloxy)-2,2-dimethylbutanenitrile | Features a morpholine ring | Enhanced solubility and bioavailability |
| 4-(Thiazolidin-3-yloxy)-2,2-dimethylbutanenitrile | Incorporates a thiazolidine moiety | May exhibit distinct pharmacological properties |
Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets have utilized techniques such as:
- Surface Plasmon Resonance (SPR) : To assess real-time binding interactions with target proteins.
- Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters associated with binding.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C9H16N2O/c1-9(2,7-10)3-4-12-8-5-11-6-8/h8,11H,3-6H2,1-2H3 |
InChI Key |
NNXOMWGXLKAGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC1CNC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















